Cas no 2228469-83-6 (3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol)

3-2-(Piperidin-1-yl)pyridin-3-ylpropan-1-ol is a versatile intermediate in organic synthesis, featuring a pyridine core substituted with a piperidine moiety and a propanol side chain. This structure imparts favorable physicochemical properties, including balanced lipophilicity and hydrogen-bonding capacity, making it useful in pharmaceutical and agrochemical applications. The piperidine ring enhances conformational flexibility, while the hydroxyl group provides a handle for further derivatization. Its synthetic utility lies in its ability to serve as a building block for biologically active compounds, particularly in the development of CNS-targeting molecules. The compound’s stability and reactivity profile make it a practical choice for medicinal chemistry research and process optimization.
3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol structure
2228469-83-6 structure
Product name:3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol
CAS No:2228469-83-6
MF:C13H20N2O
MW:220.310703277588
CID:5943427
PubChem ID:165670479

3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol
    • EN300-1783154
    • 3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
    • 2228469-83-6
    • Inchi: 1S/C13H20N2O/c16-11-5-7-12-6-4-8-14-13(12)15-9-2-1-3-10-15/h4,6,8,16H,1-3,5,7,9-11H2
    • InChI Key: BWLGSAARPUMDSU-UHFFFAOYSA-N
    • SMILES: OCCCC1=CC=CN=C1N1CCCCC1

Computed Properties

  • Exact Mass: 220.157563266g/mol
  • Monoisotopic Mass: 220.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 36.4Ų

3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1783154-0.05g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
0.05g
$900.0 2023-09-19
Enamine
EN300-1783154-1.0g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
1g
$1070.0 2023-06-02
Enamine
EN300-1783154-1g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
1g
$1070.0 2023-09-19
Enamine
EN300-1783154-5g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
5g
$3105.0 2023-09-19
Enamine
EN300-1783154-10g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
10g
$4606.0 2023-09-19
Enamine
EN300-1783154-5.0g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
5g
$3105.0 2023-06-02
Enamine
EN300-1783154-0.5g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
0.5g
$1027.0 2023-09-19
Enamine
EN300-1783154-0.25g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
0.25g
$985.0 2023-09-19
Enamine
EN300-1783154-10.0g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
10g
$4606.0 2023-06-02
Enamine
EN300-1783154-0.1g
3-[2-(piperidin-1-yl)pyridin-3-yl]propan-1-ol
2228469-83-6
0.1g
$943.0 2023-09-19

Additional information on 3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol

Introduction to 3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol (CAS No: 2228469-83-6)

3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228469-83-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework comprising piperidine and pyridine moieties, has garnered attention due to its potential biological activities and its relevance in the development of novel therapeutic agents. The presence of two heterocyclic rings connected via a propyl chain creates a scaffold that is amenable to further chemical modifications, making it a valuable candidate for synthetic exploration.

The compound's structure, characterized by the 3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol moiety, suggests a high degree of molecular complexity that could be leveraged for designing molecules with specific interactions at the molecular level. The piperidine ring is known for its ability to form stable hydrogen bonds and its prevalence in bioactive molecules, while the pyridine ring contributes to hydrophobic interactions and can serve as a site for further functionalization. The propyl chain linking these two rings provides a flexible alkyl spacer that can influence the overall conformation and solubility of the molecule.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. Studies have demonstrated that molecules incorporating both piperidine and pyridine moieties often exhibit promising properties in terms of binding affinity and selectivity towards biological targets. For instance, derivatives of these structures have been investigated for their potential in modulating enzyme activity, receptor interactions, and other cellular processes relevant to human health.

One of the most compelling aspects of 3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol is its potential as a lead compound for drug discovery. The combination of the piperidine and pyridine rings provides a rich chemical space for designing molecules that can interact with biological targets in novel ways. This has led to several research efforts aimed at synthesizing analogs of this compound with enhanced pharmacological properties. For example, modifications to the propyl chain or the substituents on the piperidine and pyridine rings have been explored to optimize solubility, metabolic stability, and target engagement.

The synthesis of 3-2-(piperidin-1-yl)pyridin-3-ylpropan-1-ol represents a significant achievement in synthetic organic chemistry. The multi-step process involves key transformations such as nucleophilic substitution, condensation reactions, and reduction steps, which highlight the synthetic ingenuity required to construct such complex molecules. Advances in catalytic methods have further refined these synthetic routes, enabling higher yields and purities of the target compound. These improvements are crucial for facilitating downstream applications, including preclinical studies and pharmaceutical development.

Recent research has also explored the use of computational methods to predict the biological activity of 3-2-(piperidin-1-yl)pyridin-3-ylopaneopropanol derivatives. Molecular modeling techniques have been employed to understand how structural features influence binding interactions with biological targets such as enzymes and receptors. These studies have provided valuable insights into optimizing molecular design for improved efficacy and reduced side effects. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development.

The potential applications of 3-(2-(piperidinopropoxy)pyridine) extend beyond traditional therapeutic areas. Its unique structural features make it a versatile scaffold for developing compounds with applications in agrochemicals, materials science, and other industrial sectors. For instance, derivatives of this molecule have shown promise as intermediates in the synthesis of advanced materials with specific electronic or optical properties. This broadens the scope of its utility beyond healthcare-related applications.

In conclusion, 2228469 83 6 represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advances in synthetic chemistry and computational biology, 3 2 ( piperidino 1 yl ) pyridino 3 yl propan 1 ol offer exciting opportunities for designing novel therapeutic agents. As research continues to uncover new biological activities and synthetic strategies, CAS no 2228469 83 6 is poised to play an important role in shaping the future of drug discovery.

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